![molecular formula C23H22N4O3S B2908970 8-(4-(4-acetylphenyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one CAS No. 1251557-09-1](/img/structure/B2908970.png)

8-(4-(4-acetylphenyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

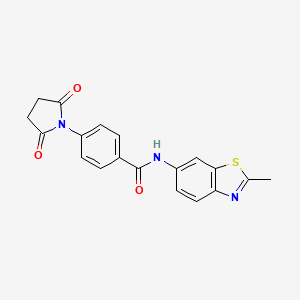

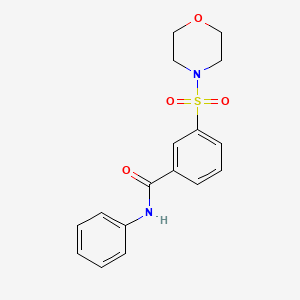

The compound “8-(4-(4-acetylphenyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one” is a complex organic molecule that contains several functional groups and rings, including a piperazine ring, a quinazoline ring, and a thiazole ring . These types of compounds are often studied for their potential biological activities.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be planar due to the presence of the conjugated system of the quinazoline and thiazole rings .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the carbonyl group could undergo nucleophilic addition reactions, and the piperazine ring could participate in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, it would likely be relatively non-polar due to the presence of multiple aromatic rings .Scientific Research Applications

Anticancer Activity

The quinazolinone core of the compound is known for its potential in anticancer therapy. Specifically, derivatives of quinazolinone have been studied for their ability to inhibit p21-activated kinase 4 (PAK4), which plays a significant role in cell proliferation, migration, and invasion in cancer cells . This compound could be a candidate for further research as a PAK4 inhibitor, potentially offering a new avenue for anticancer drug development.

Antimicrobial Properties

Quinazolinones are also recognized for their antimicrobial properties. The compound could be explored for its efficacy against various bacterial and fungal strains. Its potential as an antimicrobial agent adds to its versatility in scientific research applications .

Anticonvulsant Effects

The structural analogs of this compound have been associated with anticonvulsant effects. Research into the compound’s ability to modulate neurological pathways could lead to the development of new treatments for epilepsy and other seizure-related disorders .

Anti-inflammatory Uses

Due to the presence of the piperazine moiety, the compound may exhibit anti-inflammatory properties. It could be investigated for its effectiveness in reducing inflammation in various disease models, contributing to the field of anti-inflammatory drug research .

Antimalarial Potential

The quinazolinone derivatives have shown promise as antimalarial agents. This compound could be part of studies aimed at discovering new drugs to combat malaria, particularly in strains that have developed resistance to current treatments .

Fungicidal Applications

The compound’s potential as a fungicide could be explored, especially given the increasing need for new agents in the fight against fungal infections in agriculture and medicine .

properties

IUPAC Name |

8-[4-(4-acetylphenyl)piperazine-1-carbonyl]-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O3S/c1-15(28)16-2-5-18(6-3-16)25-8-10-26(11-9-25)21(29)17-4-7-19-20(14-17)24-23-27(22(19)30)12-13-31-23/h2-7,14H,8-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGWWXPYAEPMFGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N5CCSC5=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(4-(4-acetylphenyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-benzyl-3-(((2,4-dimethylphenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2908887.png)

![1,3-Bis[4-(3,4-dichlorophenyl)piperazin-1-yl]propane-1,3-dione](/img/structure/B2908888.png)

![1-(4-Methoxyphenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2908890.png)

![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-4-fluorobenzamide](/img/structure/B2908895.png)

![1-benzyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2908900.png)